An In-depth Technical Guide to Pantoprazole Sulfone: Chemical Structure and Properties
An In-depth Technical Guide to Pantoprazole Sulfone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole (B1678409) sulfone is a primary metabolite of pantoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[1][2] Understanding the chemical structure and properties of this metabolite is crucial for comprehensive pharmacokinetic studies, impurity profiling in drug manufacturing, and a complete understanding of the biotransformation of pantoprazole. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, metabolic formation, and analytical methodologies for pantoprazole sulfone.
Chemical Structure and Identification
Pantoprazole sulfone is structurally similar to its parent compound, pantoprazole, with the key difference being the oxidation state of the sulfur atom in the sulfinyl bridge. In pantoprazole sulfone, the sulfoxide (B87167) group is oxidized to a sulfone group.
Chemical Name: 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[3]
Image of the chemical structure of Pantoprazole Sulfone
Molecular Formula: C₁₆H₁₅F₂N₃O₅S[4]
CAS Number: 127780-16-9[4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of pantoprazole sulfone is essential for developing analytical methods and understanding its behavior in biological systems. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Weight | 399.37 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >155°C (decomposes) for Pantoprazole Sulfone N-Oxide. Experimentally determined value for Pantoprazole Sulfone is not readily available in the cited literature. | [2] |
| Boiling Point | 586.3±60.0 °C at 760 mmHg (Predicted) | [1] |
| pKa | 7.70±0.10 (Predicted for Pantoprazole Sulfone N-Oxide). Experimentally determined value for Pantoprazole Sulfone is not readily available in the cited literature. | [5] |
| Solubility | DMF: 13 mg/mL; DMSO: 3 mg/mL; Ethanol: Slightly soluble; PBS (pH 7.2): 0.5 mg/mL (for Pantoprazole Sulfone N-Oxide) | [6] |
Biological Activity and Metabolism
Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The formation of pantoprazole sulfone is a key metabolic pathway mediated by the CYP3A4 isoform.[2] The main metabolic pathway for pantoprazole is demethylation by CYP2C19, followed by sulfation. Oxidation by CYP3A4 to form the sulfone is another significant route.
The metabolites of pantoprazole, including pantoprazole sulfone, are generally considered to have no significant pharmacological activity.[2] Their primary role is in the elimination of the parent drug from the body.
Metabolic Pathway of Pantoprazole
Experimental Protocols
Synthesis of Pantoprazole Sulfone
Pantoprazole sulfone can be synthesized by the oxidation of pantoprazole or its sulfide (B99878) precursor. A common method involves the following steps:
-
Starting Materials: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Condensation: The starting materials are condensed to form the pantoprazole sulfide intermediate.
-
Oxidation: The sulfide intermediate is then oxidized to pantoprazole sulfone. This oxidation can be achieved using various oxidizing agents. One documented method utilizes hydrogen peroxide in the presence of a catalyst such as methyl rhenium trioxide.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the quantification of pantoprazole sulfone in various matrices. The following is a representative protocol based on published methods:
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer solution (e.g., 0.02 M ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
Detection Wavelength: 288 nm.
-
Column Temperature: 25°C.
3. Sample Preparation (for plasma samples):
-
Protein Precipitation: Precipitate proteins in the plasma sample using a suitable agent.
-
Extraction: Perform a liquid-liquid extraction using an organic solvent.
-
Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase.
4. Data Analysis:
-
Quantify pantoprazole sulfone by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of a reference standard.
Experimental Workflow for HPLC Analysis
Conclusion
Pantoprazole sulfone is a key metabolite and potential impurity of pantoprazole. A thorough understanding of its chemical structure, properties, and analytical methodologies is essential for researchers and professionals in the field of drug development and analysis. This guide provides a consolidated resource of technical information to support these endeavors. While much is known, the lack of experimentally determined data for some physicochemical properties, such as the melting point and pKa, highlights an area for future research.
